2-bromo-N-(2-methyl-1-phenylpropyl)benzamide
Overview
Description
2-Bromo-N-(2-methyl-1-phenylpropyl)benzamide is an organic compound with the molecular formula C16H16BrNO It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the second position and an N-(2-methyl-1-phenylpropyl) group
Scientific Research Applications
2-Bromo-N-(2-methyl-1-phenylpropyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-methyl-1-phenylpropyl)benzamide typically involves the following steps:
Bromination of Benzamide: Benzamide is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 2-bromobenzamide.
N-Alkylation: The 2-bromobenzamide is then subjected to N-alkylation with 2-methyl-1-phenylpropylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to yield amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methyl-1-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the N-(2-methyl-1-phenylpropyl) group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding kinetics and molecular interactions are essential to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-Bromo-N-phenylbenzamide: Lacks the N-(2-methyl-1-phenylpropyl) group, which may result in different biological activity and chemical reactivity.
N-(2-Methyl-1-phenylpropyl)benzamide:
Uniqueness: 2-Bromo-N-(2-methyl-1-phenylpropyl)benzamide is unique due to the presence of both the bromine atom and the N-(2-methyl-1-phenylpropyl) group, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-bromo-N-(2-methyl-1-phenylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-12(2)16(13-8-4-3-5-9-13)19-17(20)14-10-6-7-11-15(14)18/h3-12,16H,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZJTONLJNQUDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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